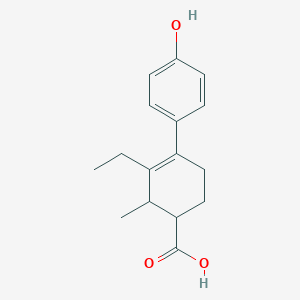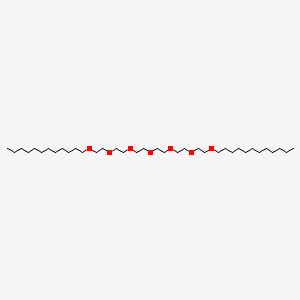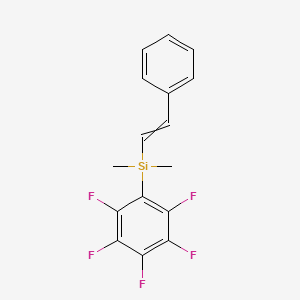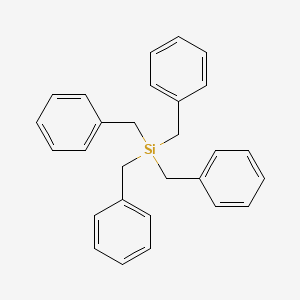
Tetrabenzylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabenzylsilane is an organosilicon compound with the molecular formula C28H28Si It is characterized by the presence of four benzyl groups attached to a central silicon atom
準備方法
Synthetic Routes and Reaction Conditions
Tetrabenzylsilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with benzylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
SiCl4+4C6H5CH2MgCl→Si(CH2C6H5)4+4MgCl2
Another method involves the reduction of this compound oxide using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using silicon tetrachloride and benzylmagnesium chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
化学反応の分析
Types of Reactions
Tetrabenzylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound oxide back to this compound using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Various reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Depending on the substituent, products can include benzyl-substituted silanes.
科学的研究の応用
Tetrabenzylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It also serves as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug development.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tetrabenzylsilane involves its ability to participate in various chemical reactions due to the presence of reactive benzyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making this compound a versatile compound in synthetic chemistry. The silicon atom in this compound can also form stable bonds with other elements, contributing to its reactivity and utility in various applications.
類似化合物との比較
Similar Compounds
Tetramethylsilane: Similar to tetrabenzylsilane but with methyl groups instead of benzyl groups.
Triethylsilane: Contains three ethyl groups attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Uniqueness
This compound is unique due to the presence of four benzyl groups, which impart distinct chemical properties compared to other silanes. The benzyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes this compound particularly useful in specific synthetic applications where these properties are advantageous.
特性
CAS番号 |
18762-95-3 |
|---|---|
分子式 |
C28H28Si |
分子量 |
392.6 g/mol |
IUPAC名 |
tetrabenzylsilane |
InChI |
InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-29(22-26-15-7-2-8-16-26,23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChIキー |
VWPYMANRMOSLKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


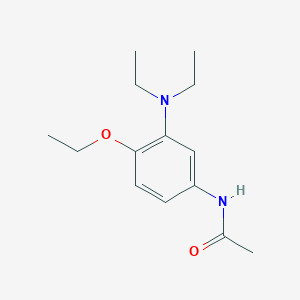
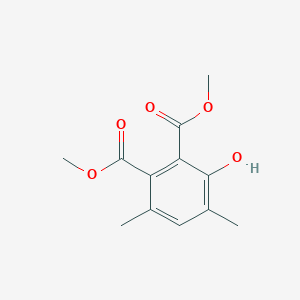

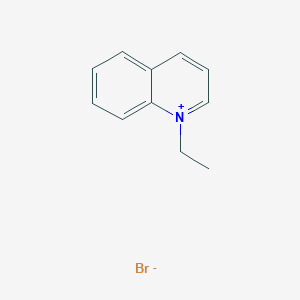
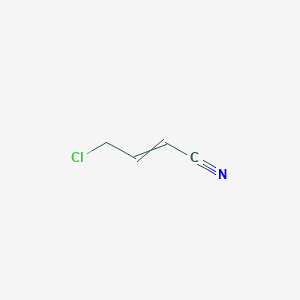
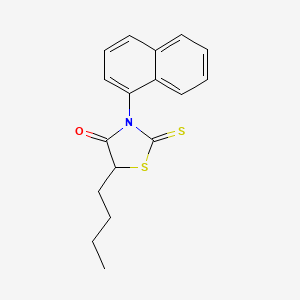

![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)
